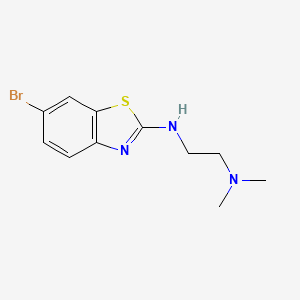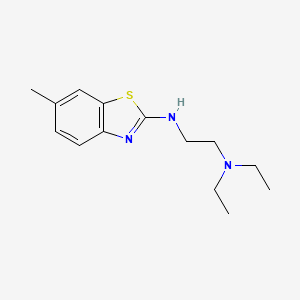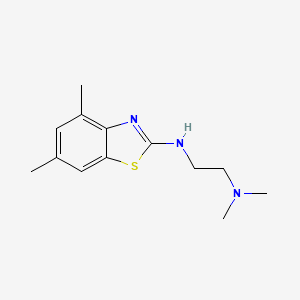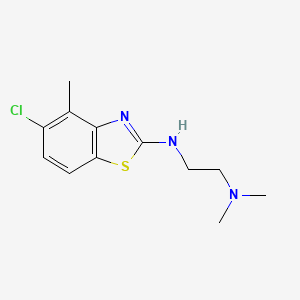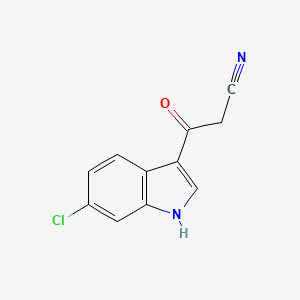
3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
The compound “3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile” appears to be a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole derivatives have a wide range of applications and are a significant component of many natural and synthetic products.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a compound containing a nitrile group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an indole ring (a fused benzene and pyrrole ring) with a chlorine atom at the 6th position. Attached to the 3rd position would be a 3-oxopropanenitrile group. Detailed structural analysis would require more specific information or computational chemistry techniques.Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. The presence of the nitrile and ketone groups could also allow for various other reactions. However, predicting the exact reactions and their outcomes would require more detailed study.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, we might expect this compound to have a relatively high melting point due to the presence of the aromatic ring and polar nitrile and ketone groups. However, without experimental data, these predictions are speculative.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-(1H-indol-3-yl)-3-oxopropanenitrile serves as a precursor for synthesizing various heterocyclic compounds. It's used in the synthesis of different heterocyclic structures due to its reactivity and synthetic importance. Recent progress has been made in employing this compound for creating novel heterocyclic compounds, which are significant in medicinal chemistry and material sciences (Fadda et al., 2014).
Multicomponent Reactions
This compound is utilized in efficient multicomponent reactions. For instance, it reacts with dialkyl acetylenedicarboxylates and isocyanides under mild conditions to form highly functionalized 6-(indol-3-yl)-4H-pyrans, which are valuable in the development of pharmaceuticals and agrochemicals (Song, Zhao, & Ji, 2014).
Tandem Process for Hybrid Heterocycles
A one-pot four-component reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitriles creates indole–cycloalkyl[b]pyridine hybrids. This process involves multiple steps, including Knoevenagel condensation and Michael addition, leading to structurally intriguing hybrid heterocycles. These hybrids have potential applications in drug discovery and material science (Muthu et al., 2018).
Rhodium-Catalyzed Annulation
Rhodium-catalyzed annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with sulfoxonium ylides or diazo compounds leads to polysubstituted carbazoles. This method is notable for its step-economical approach and the functionalization of multiple C-H bonds of indole, producing compounds with potential utility in organic electronics and pharmaceuticals (Xiao et al., 2018).
Synthesis of Antioxidant Agents
The compound is used in the synthesis of new fused pyrazole derivatives with an indole moiety, showing promise as antioxidant agents. These compounds were evaluated for their antioxidant capabilities, contributing to research in health and medicine (El‐Mekabaty, Etman, & Mosbah, 2016).
GSK-3β Inhibitors for Neurodegenerative Diseases
This compound is involved in the optimization of Glycogen synthase kinase-3β (GSK-3β) inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer’s. Its derivatives have been studied for their role in inhibiting GSK-3β, showing potential in therapeutic applications (Andreev et al., 2019).
Domino Reactions for Pyran Derivatives
It's used in domino reactions to synthesize 2,6-diaryl-4-(1H-indol-3-yl)-3-cyanopyridines, highlighting the formation of multiple bonds and the creation of six-membered rings. These reactions are significant in organic synthesis and drug development (Bharkavi et al., 2014).
Catalysis for Multisubstituted 4H-Pyran
The compound is also key in the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles using carbon quantum dots (CQDs) as catalysts. This represents a significant advancement in catalyst design and organic synthesis, contributing to the development of novel compounds (Rasooll et al., 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitrile compounds are toxic, and indole derivatives can be bioactive. Therefore, appropriate safety precautions should be taken when handling this compound. However, without specific data, it’s difficult to provide a detailed safety profile.
Orientations Futures
The study of indole derivatives is a rich field with many potential future directions. These could include the synthesis of new derivatives, the investigation of their chemical reactivity, or their use in the development of pharmaceuticals or materials.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
Propriétés
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZYBUVHLPUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272140 | |
| Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |
CAS RN |
1092299-42-7 | |
| Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092299-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



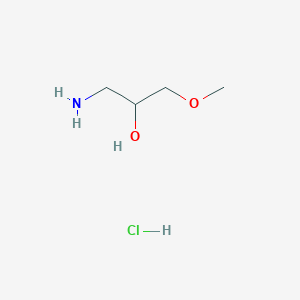
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
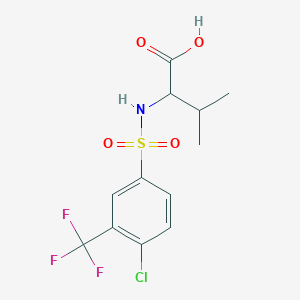
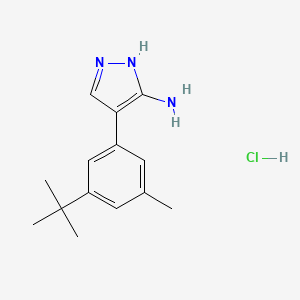
![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)
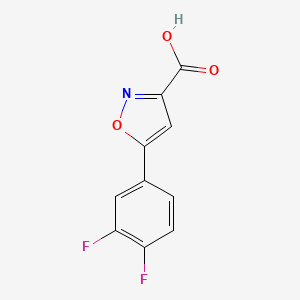
![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)
